4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.15249514 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of F2321-0077 is the PI3K family kinases , specifically the catalytic alpha isoform PIK3CA (PI3Kα) . PIK3CA is frequently mutated in a variety of cancer cell types, and this underlies the dysregulation of the PI3K pathway that plays a key role in cancer cell growth and invasion .
Mode of Action
F2321-0077 binds to and inhibits PI3K family kinases, including activating mutations in PIK3CA . It is a potent ATP-competitive inhibitor of PI3K alpha . This inhibition prevents the phosphorylation of membrane-bound PIP2 to PIP3, thereby disrupting the PI3K pathway .
Biochemical Pathways
The PI3K pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, F2321-0077 disrupts these processes, particularly in cancer cells where the PI3K pathway is often dysregulated .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The inhibition of PI3Kα by F2321-0077 leads to a decrease in cancer cell growth and invasion . In clinical trials, F2321-0077 has shown significant improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .
Action Environment
The efficacy and stability of F2321-0077 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In clinical trials, F2321-0077 was combined with other drugs like palbociclib and fulvestrant, which resulted in a statistically significant and clinically meaningful improvement in progression-free survival . The patient’s health status, genetic factors, and lifestyle can also influence the compound’s action, efficacy, and stability.
Biologische Aktivität
4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic effects against various diseases, including cancer and infectious diseases.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : A benzene sulfonamide with an ethyl group and a complex substituent containing a pyridazinyl and pyrazolyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, research on similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.
Table 1: Anticancer Activity of Sulfonamide Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
4-Ethyl Sulfonamide | HeLa | 15.2 | |
4-Methyl Pyrazole Derivative | MCF-7 | 12.5 | |
6-(3-Methyl Pyrazol-1-yl) Pyridazine Derivative | A549 | 10.0 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. The presence of the pyrazole and pyridazine rings enhances its interaction with bacterial enzymes, leading to effective inhibition.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 | |
Escherichia coli | 30 | |
Candida albicans | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKIDVVKUSXSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.